
Zinc orotate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc orotate is a compound formed by the combination of zinc and orotic acid. It is known for its high bioavailability, making it an effective supplement for zinc deficiency. Zinc is an essential mineral involved in numerous biological processes, including enzyme function, protein synthesis, and immune system support.
Wissenschaftliche Forschungsanwendungen
Zinkorotat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Zinkorotat entfaltet seine Wirkung durch mehrere Mechanismen:
Enzymaktivierung: Zink fungiert als Kofaktor für zahlreiche Enzyme, erleichtert deren katalytische Aktivität und unterstützt metabolische Funktionen.
DNA- und RNA-Synthese: Orotsäure, ein Bestandteil von Zinkorotat, ist an der Synthese von Pyrimidinnukleotiden beteiligt, die für die DNA- und RNA-Produktion essentiell sind.
Ähnliche Verbindungen:
Zinkgluconat: Ein weiteres Zinksupplement mit guter Bioverfügbarkeit, aber im Allgemeinen weniger wirksam als Zinkorotat.
Zinkcitrat: Bekannt für seine hohe Absorptionsrate, ähnlich wie Zinkorotat, aber oft teurer.
Zinkacetat: Häufig in Pastillen zur Erkältungsbekämpfung verwendet, mit mäßiger Bioverfügbarkeit.
Einzigartigkeit von Zinkorotat: Zinkorotat zeichnet sich durch seine überlegene Bioverfügbarkeit und die zusätzlichen Vorteile aus, die durch Orotsäure geboten werden. Dies macht es zur bevorzugten Wahl, um Zinkmangel zu beheben und verschiedene biologische Funktionen zu unterstützen .
Wirkmechanismus
- Once absorbed, zinc participates in enzymatic reactions, including those involved in DNA synthesis, cell division, and wound healing .
Target of Action
- primarily targets zinc deficiency. It serves as a zinc supplement to address inadequate levels of this essential mineral in the body .
Mode of Action
- interacts with cellular receptors and transporters to facilitate zinc uptake.
Biochemical Pathways
- affects several pathways:
- Zinc is essential for DNA replication and repair. It influences immune cell function and cytokine production. Zinc accelerates tissue repair by promoting collagen synthesis .
Pharmacokinetics
- Zinc orotate is well-absorbed due to its chelated form. It distributes throughout the body, reaching target tissues. Zinc undergoes minimal metabolism. The kidneys eliminate excess zinc. Chelation with orotate enhances zinc’s bioavailability .
Result of Action
Biochemische Analyse
Biochemical Properties
Role in Biochemical Reactions: Zinc orotate participates in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Notably, it is a component of various metalloenzymes and hemoglobinases. These enzymes play crucial roles in regulating cellular processes, growth, and development .
Cellular Effects
Impact on Cell Function: this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It supports oxidative stress management and immune responses. Its presence affects cellular processes, contributing to overall health .
Molecular Mechanism
How this compound Works: At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may activate or inhibit enzymes, alter gene expression, and impact cellular pathways. Understanding these mechanisms is essential for appreciating its role in health and disease .
Temporal Effects in Laboratory Settings
Stability and Long-Term Effects: In laboratory studies, researchers observe changes over time. This compound stability, degradation, and long-term effects on cellular function are critical areas of investigation. These insights guide clinical applications and dosing recommendations .
Dosage Effects in Animal Models
Dose-Dependent Responses: Animal models help assess the effects of different dosages. Researchers study threshold effects and potential toxicity at high doses. Understanding dose-response relationships informs safe usage and therapeutic guidelines .
Metabolic Pathways
Involvement in Metabolism: this compound interacts with metabolic pathways. It engages enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions contribute to overall cellular health and function .
Transport and Distribution
Within Cells and Tissues: this compound’s transport and distribution within cells and tissues are crucial. It may interact with transporters and binding proteins, influencing its localization and accumulation. Proper distribution ensures optimal cellular utilization .
Subcellular Localization
Targeting Specific Compartments: Understanding this compound’s subcellular localization is essential. Post-translational modifications and targeting signals direct it to specific organelles. Localization impacts its activity and function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc orotate can be synthesized through a precipitation method. This involves reacting zinc salts, such as zinc acetate dihydrate, with orotic acid potassium salt in an aqueous solution at room temperature. The reaction results in the formation of this compound coordination polymers, which are then filtered and dried .
Industrial Production Methods: In industrial settings, this compound is produced by mixing zinc salts with orotic acid under controlled conditions. The mixture is then subjected to filtration, washing, and drying processes to obtain pure this compound. The production process ensures that the compound maintains its high bioavailability and effectiveness as a supplement .
Analyse Chemischer Reaktionen
Reaktionstypen: Zinkorotat durchläuft verschiedene chemische Reaktionen, darunter Koordination, Substitution und thermische Zersetzung. Die Verbindung bildet Koordinationspolymere durch Wechselwirkungen zwischen Zinkionen und den Stickstoff- und Sauerstoffatomen der Orotsäure .
Häufige Reagenzien und Bedingungen:
Koordinationsreaktionen: Zinkorotat bildet unter milden Bedingungen Koordinationspolymere mit Metallionen.
Substitutionsreaktionen: Das Orotion kann instabile Chloratome in Polyvinylchlorid substituieren und so dessen thermische Stabilität verbessern.
Thermische Zersetzung: Zinkorotat zersetzt sich bei erhöhten Temperaturen, wobei Wassermoleküle freigesetzt werden und die Verbindung in einfachere Verbindungen zerfällt.
Hauptprodukte, die gebildet werden:
Koordinationspolymere: Durch Koordinationsreaktionen mit Metallionen gebildet.
Thermische Zersetzungsprodukte: Einschließlich Wasser und anderer einfacherer Verbindungen, die aus dem Abbau von Zinkorotat resultieren.
Eigenschaften
| { "Design of the Synthesis Pathway": "Zinc orotate can be synthesized by reacting orotic acid with zinc oxide in the presence of a suitable solvent.", "Starting Materials": [ "Orotic acid", "Zinc oxide", "Solvent (e.g. water, ethanol)" ], "Reaction": [ "Dissolve orotic acid in the solvent", "Add zinc oxide to the solution", "Heat the mixture to reflux", "Stir the mixture for several hours", "Filter the resulting precipitate", "Wash the precipitate with the solvent", "Dry the product under vacuum" ] } | |
| 68399-76-8 | |
Molekularformel |
C10H8N4O8Zn |
Molekulargewicht |
377.6 g/mol |
IUPAC-Name |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;zinc |
InChI |
InChI=1S/2C5H4N2O4.Zn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11); |
InChI-Schlüssel |
LUALAXHLCYKCNS-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Zn+2] |
Kanonische SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C1=C(NC(=O)NC1=O)C(=O)O.[Zn] |
| 68399-76-8 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



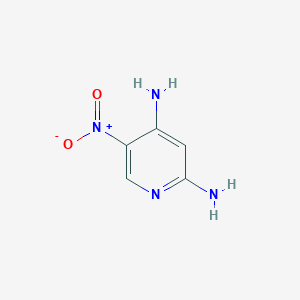
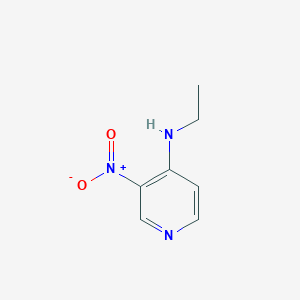
![1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride](/img/structure/B1592302.png)




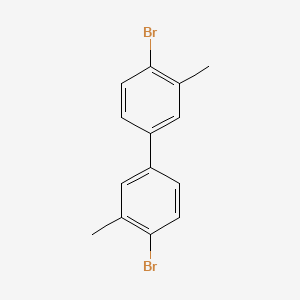
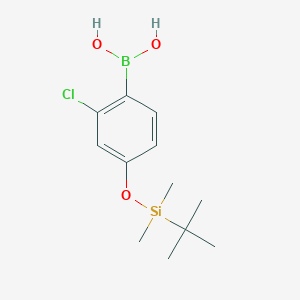

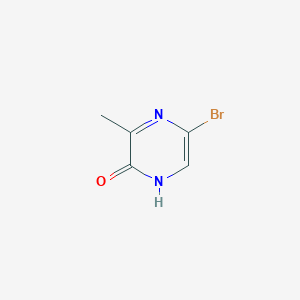

![[Dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silyl]oxy-methoxy-dimethylsilane](/img/structure/B1592321.png)
